(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate
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Description
(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-TBA-DMO, is an organic compound that has recently been used in various scientific research applications. This compound is a chiral oxazolidine derivative and is used in many different fields of science. The purpose of
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized using L-Serine as a chiral starting material, emphasizing its role as a synthetic precursor for the creation of medicinally significant candidates (Khadse & Chaudhari, 2015).
Intermediate in Medicinal Chemistry
- It serves as a key intermediate for natural products like Biotin, which is crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
- The compound is involved in the synthesis of small molecule anticancer drugs, highlighting its importance in pharmaceutical development (Zhang et al., 2018).
Role in Organic Synthesis
- It is used in various organic synthesis processes, such as the synthesis of vinylfluoro groups acting as an acetonyl cation equivalent, showcasing its versatility in chemical reactions (Purkayastha et al., 2010).
- The compound is involved in the synthesis of tert-butyl acetothioacetate, indicating its utility in the creation of complex organic molecules (Fox & Ley, 2003).
Involvement in Biochemical Research
- It has a role in the synthesis of 2',3'-Dideoxy-2'-trifluoromethyl-N-azanucleosides, contributing to the field of nucleoside analog development (Qing et al., 2002).
- The compound's derivatives have been studied for their cytotoxic and pro-apoptotic activities against leukemia cells, showing potential in cancer therapy (Pinto et al., 2011).
properties
IUPAC Name |
tert-butyl (4S)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEQVSYPZVGBHL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate |
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